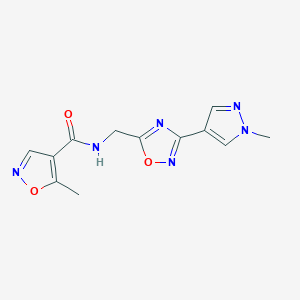
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a highly specialized compound characterized by its intricate structure featuring multiple heterocyclic rings. This compound finds relevance in various fields of research due to its potential pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Formation of Isoxazole Ring: : The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds.
Oxadiazole Formation:
Final Compound Assembly: : The coupling of the pyrazole and isoxazole intermediates is performed using a variety of methods, including alkylation or amide bond formation.
Industrial Production Methods
In industrial settings, the synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide involves streamlined steps to maximize yield and purity. Catalysts and optimized reaction conditions are employed to facilitate large-scale production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the methyl group or the pyrazole ring.
Reduction: : The reduction reactions may involve the nitro groups or other reducible functionalities present within the structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction Reagents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution Conditions:
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used, ranging from simple modifications like hydroxyl or amino derivatives to more complex restructured molecules.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications and applications in creating new materials.
Biology
In biological research, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is explored for its potential interactions with biological targets, offering insights into enzyme inhibition and receptor binding.
Medicine
The compound shows promise in the development of therapeutic agents, particularly due to its potential activity against specific biological pathways. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of agrochemicals, polymers, and other specialized chemicals, leveraging its chemical stability and reactivity.
作用機序
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites or allosteric sites, influencing biochemical pathways. The pathways involved include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.
特性
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-9(4-15-20-7)12(19)13-5-10-16-11(17-21-10)8-3-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSTYYYXISSOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














